3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15726751
InChI: InChI=1S/C6H6BrN3O4/c7-4-3-5(10(13)14)8-9(4)2-1-6(11)12/h3H,1-2H2,(H,11,12)
SMILES:
Molecular Formula: C6H6BrN3O4
Molecular Weight: 264.03 g/mol

3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

CAS No.:

Cat. No.: VC15726751

Molecular Formula: C6H6BrN3O4

Molecular Weight: 264.03 g/mol

* For research use only. Not for human or veterinary use.

3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid -

Specification

Molecular Formula C6H6BrN3O4
Molecular Weight 264.03 g/mol
IUPAC Name 3-(5-bromo-3-nitropyrazol-1-yl)propanoic acid
Standard InChI InChI=1S/C6H6BrN3O4/c7-4-3-5(10(13)14)8-9(4)2-1-6(11)12/h3H,1-2H2,(H,11,12)
Standard InChI Key ZKSVZFKSACDHBP-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1[N+](=O)[O-])CCC(=O)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3-(5-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 2171323-77-4) is a heterocyclic organic compound with the molecular formula C₆H₆BrN₃O₄ and a molecular weight of 264.03 g/mol . Its structure consists of a pyrazole ring substituted with a bromine atom at the 5-position, a nitro group (-NO₂) at the 3-position, and a propanoic acid side chain at the 1-position (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2171323-77-4
Molecular FormulaC₆H₆BrN₃O₄
Molecular Weight264.03 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

The absence of reported density and thermal properties in available literature underscores the need for further experimental characterization .

Structural Analysis

The pyrazole core is aromatic, with the bromine and nitro groups introducing significant electron-withdrawing effects. These substituents likely enhance the compound’s stability and influence its intermolecular interactions. The propanoic acid moiety provides a carboxylic acid functional group, enabling potential salt formation or conjugation reactions.

Physicochemical and Spectral Properties

Stability and Reactivity

The nitro and bromo groups confer thermal and oxidative stability, as observed in structurally similar compounds . The carboxylic acid group may participate in hydrogen bonding, influencing solubility in polar solvents.

Spectroscopic Data

Though experimental spectra (e.g., NMR, IR) are unavailable, predictions can be made based on substituent effects:

  • NMR: The bromine atom would cause significant deshielding of adjacent protons.

  • IR: Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -COOH (~1700 cm⁻¹) are expected.

ActivityTarget Organisms
AntibacterialGram-positive bacteria
AntifungalCandida albicans
Anti-inflammatoryTNF-α/IL-6 inhibition

Material Science Applications

The electron-deficient pyrazole core may serve as a ligand in coordination chemistry, facilitating the development of metal-organic frameworks (MOFs) or catalysts.

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